molecular formula C10H11ClO2 B1622232 2-Phenoxybutyryl chloride CAS No. 41717-60-6

2-Phenoxybutyryl chloride

Cat. No.: B1622232
CAS No.: 41717-60-6
M. Wt: 198.64 g/mol
InChI Key: CMWPBGIBHBCVSW-UHFFFAOYSA-N
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Description

2-Phenoxybutyryl chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Initiators

2-Phenoxybutyryl chloride is utilized in the synthesis of phenolic ester-based initiators for atom transfer polymerization (ATP). These initiators, derived from the esterification of substituted phenols with halogenated analogs, are effective in conjunction with transition metals and ligands for polymerizing methacrylates. This application demonstrates the compound's role in facilitating controlled polymerization, leading to polymers with narrow polydispersity indices and predetermined molecular weights, enhancing material properties for various applications (Haddleton & Waterson, 1999).

Capping Agents for Living Polymerization

Another significant application involves its use as a quenching (capping) agent in the living carbocationic polymerization of isobutylene. Phenoxyalkyl acrylates and methacrylates, synthesized through the reaction with acryloyl chloride, serve as effective capping agents, leading to polymers with functional end groups. This process is critical for producing polymers with specific end functionalities, which are essential for subsequent chemical modifications or for imparting unique properties to the polymers (Roche et al., 2014).

Modification of Biodegradable Polymers

The compound is also involved in modifying the properties of biodegradable polymers. For instance, blending poly(3-hydroxybutyrate) with natural additives like tannic acid, influenced by phenolic compounds, can enhance the thermal stability and processing characteristics of the polymer. This modification opens new avenues for increasing the applicability of bio-based materials by improving their performance and sustainability (Auriemma et al., 2015).

Electrosynthesis Applications

Furthermore, this compound derivatives have been explored in the electrosynthesis of anti-inflammatory drugs. The electrochemical reduction of arylethyl chlorides, used as precursors, demonstrates the potential of such compounds in the synthesis of pharmaceuticals. This application highlights the role of this compound derivatives in facilitating novel synthetic pathways for important drug molecules (Isse et al., 2005).

Properties

IUPAC Name

2-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWPBGIBHBCVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961920
Record name 2-Phenoxybutanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41717-60-6, 82504-93-6
Record name 2-Phenoxybutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-60-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-2-Phenoxybutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82504-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxybutyryl chloride
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Record name 2-Phenoxybutanoyl chloride
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Record name 2-phenoxybutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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